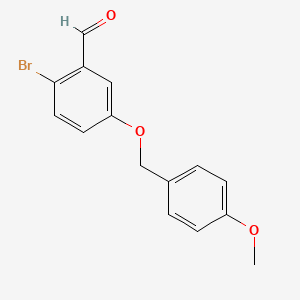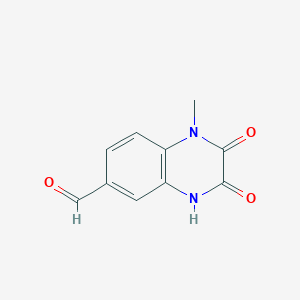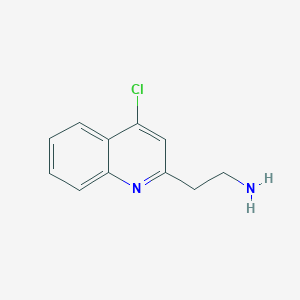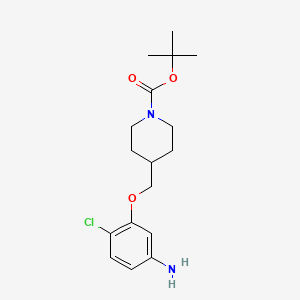
4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one is a heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. The structure of this compound includes a seven-membered oxazepane ring, which is a rare and interesting feature in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with a suitable epoxide to form the oxazepane ring. The reaction typically requires a catalyst such as indium(III) chloride and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through crystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxazepane ring can be reduced to a piperidine ring using hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: 4-Benzyl-6-carboxy-3-methyl-1,4-oxazepan-5-one.
Reduction: 4-Benzyl-6-(hydroxymethyl)-3-methylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique ring structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The oxazepane ring structure allows for unique interactions with biological molecules, which can lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyl-6-hydroxy-2-mercaptopyrimidine: Another heterocyclic compound with a benzyl group and hydroxyl functionality.
4-Benzyl-6-(thiophen-2-yl)pyrimidin-2-amine: A compound with similar structural features but different heterocyclic ring systems.
Uniqueness
4-Benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one is unique due to its seven-membered oxazepane ring, which is less common compared to five- or six-membered rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
4-benzyl-6-(hydroxymethyl)-3-methyl-1,4-oxazepan-5-one |
InChI |
InChI=1S/C14H19NO3/c1-11-9-18-10-13(8-16)14(17)15(11)7-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3 |
Clé InChI |
ZIOHWWJZCYCTNG-UHFFFAOYSA-N |
SMILES canonique |
CC1COCC(C(=O)N1CC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13868518.png)
![6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B13868524.png)

![9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole](/img/structure/B13868531.png)


![1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B13868550.png)
![[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13868552.png)
![3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13868554.png)
![4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine](/img/structure/B13868572.png)
![methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B13868573.png)


